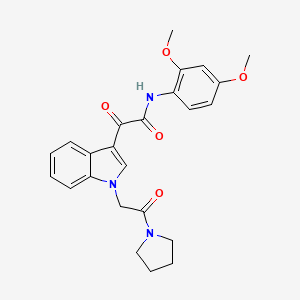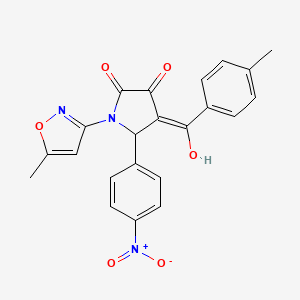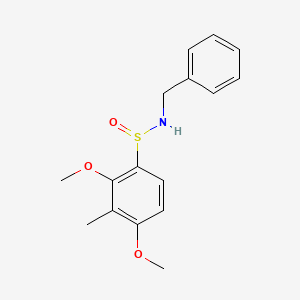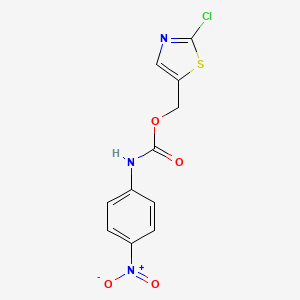
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted thiazole ring and a nitrophenyl carbamate group, making it a unique and potentially bioactive molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate typically involves the reaction of (2-chloro-1,3-thiazol-5-yl)methylamine with 4-nitrophenyl chloroformate. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group on the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-aminophenyl)carbamate.
Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.
科学研究应用
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the bioactive nature of thiazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential bioactivity against pests and pathogens.
作用机制
The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the disruption of enzymatic activity. The thiazole ring may interact with biological macromolecules, enhancing the compound’s bioactivity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2-chloro-1,3-thiazol-5-yl)methyl acetate
- (2-chloro-1,3-thiazol-5-yl)methylamine
- (2-chloro-1,3-thiazol-5-yl)methyl N-(4-aminophenyl)carbamate
Uniqueness
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate is unique due to the presence of both a chloro-substituted thiazole ring and a nitrophenyl carbamate group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry. The nitrophenyl group enhances its potential as an enzyme inhibitor, while the thiazole ring contributes to its overall stability and reactivity.
属性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4S/c12-10-13-5-9(20-10)6-19-11(16)14-7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSUEGTXNPZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2872839.png)
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2872841.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2872843.png)
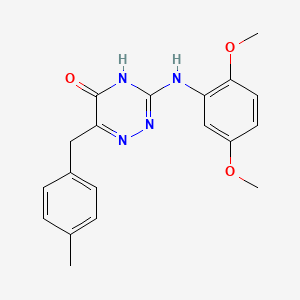
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2872845.png)
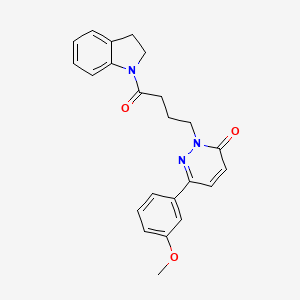
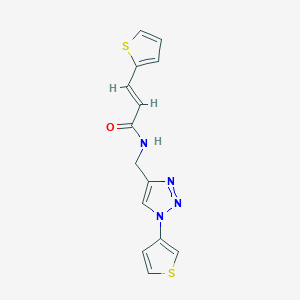
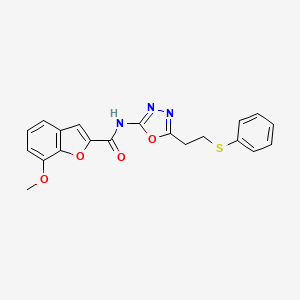
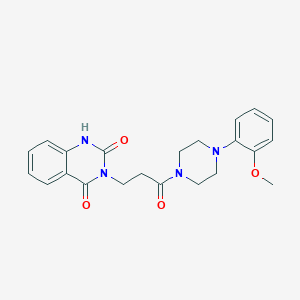
![4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2872850.png)

